molecular formula C14H20N2O2 B11862061 2,2'-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol CAS No. 7144-26-5

2,2'-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol

Cat. No.: B11862061
CAS No.: 7144-26-5
M. Wt: 248.32 g/mol
InChI Key: IJOXEECEQJEXJS-UHFFFAOYSA-N
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Description

2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol is a compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole structure is known for its biological activity and is found in various alkaloids, neurotransmitters, and plant hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol typically involves the reaction of tryptamine with diethanolamine. The reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of efficient catalytic systems can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, which are common for aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A naturally occurring compound with a similar indole structure.

    Serotonin: A neurotransmitter derived from tryptamine.

    Melatonin: A hormone that regulates sleep, also derived from tryptamine.

Uniqueness

2,2’-((2-(1H-Indol-3-yl)ethyl)azanediyl)diethanol is unique due to its combination of the indole moiety with diethanolamine, providing distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

7144-26-5

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]ethanol

InChI

InChI=1S/C14H20N2O2/c17-9-7-16(8-10-18)6-5-12-11-15-14-4-2-1-3-13(12)14/h1-4,11,15,17-18H,5-10H2

InChI Key

IJOXEECEQJEXJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CCO

Origin of Product

United States

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